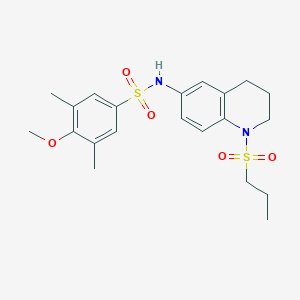

4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRGQDDLOBQBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

Synthesis of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by sulfonation using a propylsulfonyl chloride.

Formation of 4-methoxy-3,5-dimethylbenzenesulfonamide: : The benzene derivative is synthesized using standard aromatic substitution reactions, followed by sulfonamide formation with an appropriate amine.

Coupling Reaction: : Finally, the tetrahydroquinoline derivative is coupled with the benzenesulfonamide derivative under suitable conditions, typically involving the use of coupling reagents such as EDCI and DMAP in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve:

Continuous-flow reactions: : To ensure consistent reaction conditions.

Catalytic processes: : To enhance reaction efficiency and reduce the amount of reagents needed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

Oxidation: : The methoxy and methyl groups on the benzene ring are susceptible to oxidation under strong oxidizing conditions.

Reduction: : The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: : The methoxy and sulfonamide groups can be substituted under appropriate nucleophilic or electrophilic conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.

Substitution: : Various nucleophiles or electrophiles, along with suitable bases or acids, depending on the specific substitution reaction.

Major Products

Oxidation Products: : Corresponding carboxylic acids or aldehydes.

Reduction Products: : Corresponding thiols or sulfides.

Substitution Products: : Varied, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, useful in drug discovery and development.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, aiding in the study of various biochemical pathways.

Medicine

Medically, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.

Industry

Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications due to its diverse functional groups and potential for further chemical modification.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, it might interact with:

Enzymes: : Acting as an inhibitor by binding to the active site or allosteric site, thereby modulating the enzyme's activity.

Receptors: : Acting as an agonist or antagonist, altering the receptor's function and subsequent signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: CTDB (4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile)

CTDB, studied extensively in Au and Cu electrodeposition, shares a tetrahydroquinoline core but differs in substituents and functional groups:

- Key Functional Groups: CTDB: Diazenyl (–N=N–) linker, benzonitrile (–C≡N), and cyanoethyl (–CH2CH2CN) groups. Target Compound: Benzenesulfonamide (–SO2NH–), methoxy (–OCH3), methyl (–CH3), and propylsulfonyl (–SO2C3H7) groups.

- Electronic Effects: CTDB’s nitrile groups are strongly electron-withdrawing, enhancing metal surface adsorption via coordination .

- Applications :

Comparative Adsorption Properties

Mechanistic Insights from Related Studies

- CTDB in Au Electrodeposition : Adsorbs preferentially at high-current-density regions, flattening deposits via competitive adsorption with Au(CN)2⁻ .

- Hypothesized Behavior of Target Compound : The sulfonamide group may form hydrogen bonds with ionic liquid anions (e.g., [TFSA]⁻), altering interfacial tension or adsorption kinetics. The propylsulfonyl group could enhance hydrophobicity, reducing solubility in aqueous systems compared to CTDB.

Biological Activity

4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure that includes a sulfonyl group, methoxy group, and a tetrahydroquinoline ring system. This compound's diverse functional groups suggest potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction followed by sulfonation with propylsulfonyl chloride.

- Synthesis of Benzene Derivative : This involves standard aromatic substitution reactions to create the 4-methoxy-3,5-dimethylbenzenesulfonamide.

- Coupling Reaction : The final step involves coupling the tetrahydroquinoline derivative with the benzenesulfonamide using coupling reagents like EDCI and DMAP in an organic solvent such as dichloromethane.

The biological activity of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may involve interactions with various molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, modulating their activity.

- Receptor Interaction : It may function as an agonist or antagonist at specific receptors, altering signaling pathways associated with those receptors.

Anticancer Properties

Compounds with similar structures have demonstrated significant anticancer activity. For example, derivatives tested against various cancer cell lines (A-549, MCF7, HCT-116) showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL . The presence of the sulfonamide group is often associated with enhanced cytotoxicity in cancer cells.

Antioxidant Activity

The antioxidant activity of compounds similar to 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been assessed through DPPH radical-scavenging assays. Some derivatives exhibited moderate antioxidant effects comparable to ascorbic acid at concentrations around 100 μg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-methoxy-3,5-dimethylbenzenesulfonamide | Lacks tetrahydroquinoline moiety | Moderate anticancer activity |

| N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Lacks methoxy and dimethyl groups | Potential antiviral properties |

| IMB-0523 | N-phenylbenzamide derivative | Anti-HBV activity through A3G modulation |

Case Studies and Research Findings

Recent studies have begun exploring the biological activities of compounds structurally related to 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide:

- Antiviral Studies : Research on N-phenylbenzamide derivatives indicated their ability to inhibit HBV replication in vitro and in vivo models through mechanisms involving A3G modulation .

- Anticancer Studies : Investigations into benzoxathiazine derivatives showed promising anticancer effects against A549 and HCT116 cell lines with low IC50 values .

- Antioxidant Studies : Compounds exhibiting DPPH radical-scavenging activity suggest potential applications in reducing oxidative stress-related diseases .

Q & A

Q. What are the key synthetic pathways for preparing 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent coupling with the substituted benzenesulfonamide. For example, sulfonyl chloride intermediates can react with amines under basic conditions (e.g., pyridine or DMAP) to form sulfonamide bonds . Temperature control (room temperature to 80°C) and stoichiometric ratios (1:1.1 for amine:sulfonyl chloride) are critical to minimize side products. Post-synthesis purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is often required . Yields range from 50–75%, depending on steric hindrance from substituents like the propylsulfonyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₉N₂O₅S₂: ~509.14) and detects impurities .

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) using C18 columns with methanol/water gradients .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodological Answer : Solubility screening in DMSO (10–50 mM stock solutions) is standard. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to prevent aggregation. Lyophilization is avoided due to sulfonamide hygroscopicity. Long-term storage at −80°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes (e.g., carbonic anhydrase)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model the sulfonamide group’s interaction with zinc-containing active sites. Adjust protonation states at physiological pH using tools like MarvinSketch .

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, focusing on hydrogen bonds between the sulfonamide -SO₂NH- moiety and enzyme residues .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., propylsulfonyl vs. ethylsulfonyl) to guide SAR .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance pathways .

- Tissue Distribution Studies (LC-MS/MS) : Quantify compound levels in target tissues (e.g., kidneys for carbonic anhydrase inhibitors) to correlate exposure with efficacy .

- Metabolite Identification : Use HRMS/MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may explain reduced in vivo activity .

Q. What experimental designs validate the role of the tetrahydroquinoline moiety in enhancing blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Compare permeability (Pe) values with/without the tetrahydroquinoline group. A Pe > 4.0 × 10⁻⁶ cm/s predicts favorable BBB penetration .

- In Situ Brain Perfusion (Rat Models) : Measure unbound brain-to-plasma ratio (Kp,uu) using LC-MS/MS. A Kp,uu > 0.3 indicates effective transport .

- MDCK-MDR1 Transport Assays : Evaluate P-gp efflux ratios; ratios < 2.0 suggest low efflux liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.